N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-1-carboxamide
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Overview
Description
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-1-carboxamide is a complex organic compound characterized by its unique structure, which includes a naphthalene ring system and an oxadiazole moiety
Preparation Methods
The synthesis of N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-1-carboxamide typically involves multiple steps, starting with the preparation of the naphthalene-1-carboxamide core. One common synthetic route includes the following steps:
Formation of Naphthalene-1-carboxamide: : This can be achieved through the reaction of naphthalene-1-carboxylic acid with ammonia or an amine under suitable conditions.
Introduction of the Oxadiazole Moiety: : The oxadiazole ring is introduced by reacting the naphthalene-1-carboxamide with a suitable reagent, such as thionyl chloride, to form the corresponding acid chloride, followed by reaction with hydrazine and a carboxylic acid derivative.
Attachment of the 2,5-Dimethylphenyl Group:
Industrial production methods focus on optimizing these steps to achieve high yields and purity while minimizing environmental impact and cost.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of corresponding oxo derivatives.
Reduction: : Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the oxadiazole ring.
Substitution: : Substitution reactions can be carried out using nucleophiles or electrophiles, depending on the functional groups present in the compound.
Common reagents and conditions used in these reactions include strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions include various derivatives of the parent compound, which can exhibit different biological and chemical properties.
Scientific Research Applications
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-1-carboxamide has shown promise in several scientific research applications:
Biology: : It has been studied for its biological activity, including potential antimicrobial, antiviral, and anticancer properties.
Medicine: : Research has explored its use as a therapeutic agent, particularly in the development of new drugs targeting various diseases.
Industry: : The compound's unique properties make it useful in the development of advanced materials and coatings.
Mechanism of Action
The mechanism by which N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-1-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-1-carboxamide is unique due to its specific structural features and biological activity. Similar compounds include:
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-1H-indole-3-carboxamide: : This compound shares the oxadiazole and dimethylphenyl groups but has an indole core instead of naphthalene.
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide: : This compound has a benzamide core instead of naphthalene, resulting in different chemical and biological properties.
These compounds highlight the diversity of structures and activities achievable by modifying the core and substituent groups.
Properties
IUPAC Name |
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2/c1-13-10-11-14(2)18(12-13)20-23-24-21(26-20)22-19(25)17-9-5-7-15-6-3-4-8-16(15)17/h3-12H,1-2H3,(H,22,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHEYDAUAOGOBCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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